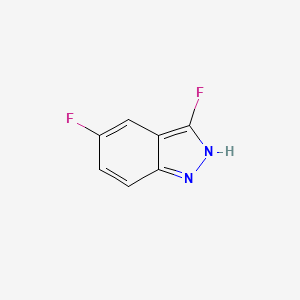

3,5-Difluoro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4F2N2 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

3,5-difluoro-2H-indazole |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) |

InChI Key |

ZCJNJBSFCUQNTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,5 Difluoro 1h Indazole and Its Derivatives

Cyclization Reactions for Indazole Ring Formation

The construction of the indazole ring is a fundamental step in the synthesis of 3,5-difluoro-1H-indazole. This is typically achieved through cyclization reactions starting from appropriately fluorinated precursors or via condensation reactions involving hydrazine (B178648) derivatives.

A primary strategy for synthesizing the this compound scaffold involves the use of precursors that already contain the desired fluorine atoms. One common method is the reaction of ortho-fluoro carbonyl compounds, such as fluorinated acetophenones, with hydrazine. researchgate.net This approach allows for the direct formation of the difluorinated indazole ring system. For instance, the reaction of a suitably fluorinated acetophenone (B1666503) with hydrazine can yield the corresponding 3-methyl-difluoro-1H-indazole. researchgate.net The yields of these reactions can be influenced by competing reactions, such as the formation of hydrazones and azines. researchgate.net

Another approach involves the cyclization of o-haloaryl N-sulfonylhydrazones, which can be induced thermally or mediated by catalysts like copper(I) oxide (Cu₂O) or copper(II) acetate (B1210297) (Cu(OAc)₂). nih.gov These methods offer versatile routes to 1H-indazoles with various functional groups. nih.gov

A patent describes a three-step synthesis starting from 3-fluoro-2-methylaniline (B146951), which undergoes bromination, followed by a ring-closure reaction and subsequent deprotection to yield 5-bromo-4-fluoro-1H-indazole. google.com This highlights a pathway where halogenation precedes the cyclization to form the indazole ring.

Condensation reactions involving hydrazine or its derivatives are a cornerstone in the synthesis of indazoles. A widely used method is the reaction of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole (B372694) ring, a core component of the indazole structure. dergipark.org.tr This can be adapted for indazole synthesis by using appropriate cyclic diketones. For example, 2-benzoyl-cyclohexanone can react with substituted hydrazines to form tetrahydro-2H-indazole derivatives. sci-hub.se

The reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine presents another practical route to indazoles. acs.org Using O-methyloxime derivatives can be advantageous as it minimizes the competing Wolff-Kishner reduction that can occur with the direct use of aldehydes. acs.org

Furthermore, the synthesis of 1H-indazoles can be achieved through the cyclization of ketimines derived from o-aminobenzonitriles and organometallic reagents. nih.gov This transformation is mediated by copper(II) acetate with oxygen as the oxidant. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| Fluorinated Acetophenone | Hydrazine | 3-Methyl-difluoro-1H-indazole | researchgate.net |

| o-Haloaryl N-sulfonylhydrazone | Heat or Cu₂O/Cu(OAc)₂ | 1H-Indazole | nih.gov |

| 3-Fluoro-2-methylaniline | NBS, then ring closure & deprotection | 5-Bromo-4-fluoro-1H-indazole | google.com |

| o-Fluorobenzaldehyde O-methyloxime | Hydrazine | Indazole | acs.org |

| o-Aminobenzonitrile-derived ketimine | Cu(OAc)₂ , O₂ | 1H-Indazole | nih.gov |

Transition-Metal Catalyzed Functionalization

Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the functionalization of the pre-formed indazole ring, allowing for the introduction of a wide array of substituents at specific positions.

Palladium catalysts are instrumental in both the formation of the indazole ring via C-H amination and its subsequent derivatization through cross-coupling reactions. Intramolecular C-H amination of aminohydrazones derived from fluorinated aromatic amides, often catalyzed by palladium acetate (Pd(OAc)₂), provides a direct route to the indazole core. This method is advantageous due to its potential for ligand-free conditions and good functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and has been effectively applied to the functionalization of indazoles. researchgate.net This reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex. researchgate.net For the C-5 functionalization of this compound, a common strategy would involve the synthesis of a 5-halo-3,5-difluoro-1H-indazole precursor, which can then be coupled with various boronic acids to introduce diverse substituents at the C-5 position. Research has demonstrated that Suzuki-Miyaura coupling can be successfully applied to various indazole substrates, enabling the creation of diverse derivatives for further study.

The functionalization of the C-3 position of the indazole ring is crucial for modifying the molecule's properties and has been a subject of extensive research. mdpi.comchim.it Direct C-3 arylation of 1H-indazole can be challenging but has been achieved using palladium catalysis. scispace.com One approach involves the iodination of the C-3 position, followed by a Suzuki-Miyaura cross-coupling reaction. mdpi.comscispace.com The N-H group of the indazole may require protection, for instance with a Boc group, before the coupling reaction. mdpi.com

Recent advancements have focused on direct C-H functionalization at the C-3 position, which avoids the need for pre-halogenation. Palladium-catalyzed direct arylation of 1H-indazole has been successfully demonstrated, even in environmentally friendly solvents like water. nih.gov These methods often employ a palladium catalyst such as Pd(OAc)₂ in the presence of a ligand like triphenylphosphine (B44618) (PPh₃). nih.gov

| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type | Reference |

| Intramolecular C-H Amination | Pd(OAc)₂ | Ring Formation | Indazole Core | |

| Suzuki-Miyaura Cross-Coupling | Pd catalyst, Boronic acid | C-5 | C-5 Substituted Indazole | |

| C-3 Iodination & Suzuki-Miyaura | I₂, Base; then Pd catalyst, Boronic acid | C-3 | C-3 Substituted Indazole | mdpi.comscispace.com |

| Direct C-3 Arylation | Pd(OAc)₂, PPh₃, Aryl halide | C-3 | C-3 Arylated Indazole | nih.gov |

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent a versatile and cost-effective approach for the synthesis of indazoles. These methods often involve the formation of crucial N-N or C-N bonds to construct the pyrazole ring fused to the benzene (B151609) core.

One prominent copper-catalyzed method is the intramolecular N-arylation of o-haloarylhydrazones. nih.gov This approach typically uses a copper(I) salt, such as copper(I) iodide (CuI), as the catalyst, in the presence of a base and a suitable ligand. nih.gov The reaction proceeds via the cyclization of an arylhydrazone, where the halogenated starting materials are often more accessible and less expensive than their bromo- or iodo-analogs. nih.gov For instance, the synthesis of N-phenyl-1H-indazoles has been achieved from o-chlorinated arylhydrazones using a CuI catalyst, potassium hydroxide (B78521) (KOH) as the base, and 1,10-phenanthroline (B135089) as the ligand in dimethylformamide (DMF) at 120 °C. nih.gov While yields can vary, this method provides a direct route to N-substituted indazoles. nih.gov

Another copper-catalyzed strategy involves a one-pot, three-component reaction. For example, 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) can be reacted in the presence of a copper catalyst to form 2H-indazoles. organic-chemistry.orgorganic-chemistry.org This method is valued for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org Copper(I) oxide nanoparticles (Cu₂O-NP) have also been employed as a catalyst under ligand-free conditions in green solvents like polyethylene (B3416737) glycol (PEG 300), highlighting the move towards more sustainable synthetic practices. organic-chemistry.org

Furthermore, copper-catalyzed hydroamination of 2-alkynylazobenzenes offers a novel pathway to 3-alkenyl-2H-indazoles. nih.gov This intramolecular cyclization proceeds through C-N bond formation and a subsequent 1,2-hydride shift, requiring only catalytic amounts of a copper catalyst and offering shorter reaction times compared to other methods. nih.gov

Advanced Synthetic Approaches

More advanced and mechanistically distinct strategies have been developed to access the indazole scaffold, offering alternative pathways that can accommodate a wider range of substituents and provide access to unique derivatives.

The [3+2] cycloaddition of benzynes with diazo compounds is a powerful and direct method for constructing the indazole ring system. orgsyn.orgorganic-chemistry.org In this reaction, a benzyne (B1209423) intermediate, typically generated in situ from an o-(trimethylsilyl)aryl triflate precursor with a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), reacts with a diazo compound. orgsyn.orgorganic-chemistry.org

The nature of the diazo compound and the reaction stoichiometry can influence the final product. Monosubstituted diazo compounds generally lead to the formation of 1H-indazoles through the rearrangement of an initial 3H-indazole adduct. orgsyn.orgorgsyn.org Depending on the stoichiometry, either N-unsubstituted or N-arylated indazoles can be obtained. organic-chemistry.orgresearchgate.net When disubstituted diazo compounds containing dicarbonyl groups are used, the reaction can proceed with a subsequent acyl migration to selectively yield 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.orgresearchgate.net This method is highly efficient and proceeds under mild conditions, tolerating a variety of functional groups. organic-chemistry.org For fluorinated substrates, this approach is particularly valuable as the precursors can be readily synthesized.

Oxidative benzannulation provides a convergent strategy for synthesizing indazoles from simpler, readily available heterocyclic precursors like pyrazoles. nih.govacs.org In this approach, the C-H bonds of the pyrazole ring react with internal alkynes in the presence of a transition metal catalyst and an oxidant. nih.govacs.org

A common catalytic system for this transformation is palladium(II) acetate (Pd(OAc)₂) with a copper(II) acetate (Cu(OAc)₂·H₂O) as the stoichiometric oxidant. acs.orgacs.org This method allows for the construction of indazoles with various substituents on the benzene ring, dictated by the choice of the alkyne coupling partner. nih.govacs.org This strategy has been successfully applied to the synthesis of tetraarylindazoles, which have shown potential as new fluorophores. nih.gov The reaction can also be applied to other diazoles, such as imidazoles, to furnish the corresponding benzimidazoles. acs.org

Optimization of Reaction Conditions and Process Development

The efficiency and selectivity of indazole synthesis are highly dependent on the reaction conditions. Systematic optimization of parameters such as the catalyst, ligand, and solvent system is crucial for developing robust and scalable processes.

The choice of catalyst and ligand is critical in many indazole syntheses, particularly in metal-catalyzed reactions. In copper-catalyzed N-arylation of arylhydrazones, a screening of different copper sources (CuI, CuBr, CuCl, CuO, and Cu⁰) revealed that CuI provided the best performance. beilstein-journals.org The addition of a ligand is often essential for achieving high yields. In the same study, ligands such as 1,10-phenanthroline (phen) were found to be effective, while others like N,N'-dimethylethanolamine (DMEA) and trans-1,2-diaminocyclohexane (DACH) were also evaluated. beilstein-journals.org

For palladium-catalyzed reactions, the ligand can significantly influence the outcome. For instance, in the oxidative benzannulation of pyrazoles, the use of P(tBu)₃H·BF₄ as a ligand with Pd(OAc)₂ enabled the synthesis of certain N-benzyl derivatives that were not accessible with the Pd(OAc)₂/Cu(OAc)₂ system alone. acs.orgnih.gov

The following table summarizes the effect of different catalysts and ligands on the yield of a model copper-catalyzed indazole synthesis.

Table 1: Catalyst and Ligand Screening for Copper-Catalyzed Indazole Synthesis (Data based on a model reaction for N-phenyl-1H-indazole synthesis) beilstein-journals.org

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (20) | phen (22) | KOH (200) | DMF | 120 | 24 | 70 |

| 2 | CuBr (20) | phen (22) | KOH (200) | DMF | 120 | 24 | 55 |

| 3 | CuCl (20) | phen (22) | KOH (200) | DMF | 120 | 24 | 48 |

| 4 | CuO (20) | phen (22) | KOH (200) | DMF | 120 | 24 | 35 |

| 5 | Cu⁰ (20) | phen (22) | KOH (200) | DMF | 120 | 24 | 20 |

| 6 | CuI (20) | DMEA (22) | KOH (200) | DMF | 120 | 24 | 45 |

| 7 | CuI (20) | DACH (22) | KOH (200) | DMF | 120 | 24 | 30 |

| 8 | CuI (20) | None | KOH (200) | DMF | 120 | 24 | <10 |

The solvent can have a profound impact on reaction rates, yields, and even the reaction pathway. In many indazole syntheses, polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are commonly used. nih.govresearchgate.net For the copper-catalyzed synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones, DMF was found to be an effective solvent. nih.gov In other studies, DMSO has been shown to provide the best yields for certain indazole syntheses. researchgate.net

The choice of solvent can also be guided by principles of green chemistry. The use of greener solvents like polyethylene glycol (PEG 300) has been successfully demonstrated in the copper-catalyzed synthesis of 2H-indazoles, offering a more environmentally benign alternative. organic-chemistry.org

The following table illustrates the influence of different solvents on the yield of a model indazole synthesis.

Table 2: Effect of Solvent on a Model Indazole Synthesis (Data based on a model reaction for 1H-indazole synthesis) researchgate.net

| Entry | Solvent | Yield (%) |

| 1 | DMSO | 85 |

| 2 | DMF | 78 |

| 3 | Acetonitrile (B52724) | 65 |

| 4 | Toluene | 50 |

| 5 | Water | 40 |

| 6 | Ethanol | 72 |

| 7 | Dioxane | 68 |

Temperature Control and Reaction Kinetics

Temperature is a critical parameter in the synthesis of fluorinated indazoles, influencing reaction rates, selectivity, and the stability of intermediates. In many synthetic sequences, specific temperature ranges are crucial for maximizing product yield and minimizing the formation of impurities.

For instance, in the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, precise temperature control is essential during various steps. The bromination of 3-fluoro-2-methylaniline is typically conducted at a temperature maintained below 10°C for approximately 2 hours. google.com Similarly, a subsequent cyclization reaction to form an indazole precursor is controlled at -10°C for one hour. google.com In another variation of the bromination step, the temperature is also kept below 10°C. google.com The final deprotection step to yield the indazole is often carried out at room temperature over several hours. google.com

The kinetics of these reactions are closely monitored, often using techniques like thin-layer chromatography (TLC), to determine the point of complete consumption of the starting materials before proceeding to the next step or work-up. google.com For example, after the initial low-temperature reaction, the mixture is often stirred for an additional period to ensure the reaction goes to completion. google.com In some cases, reactions are heated to elevated temperatures, such as 110°C, for a defined period to drive the reaction forward. google.com

The following table summarizes the impact of temperature on different stages of a synthetic route analogous to that which could be adapted for this compound derivatives.

| Reaction Stage | Reactants | Temperature (°C) | Duration | Observations |

| Bromination | 3-fluoro-2-methylaniline | < 10 | 2 hours | Completion confirmed by TLC. google.com |

| Cyclization Precursor Formation | 4-bromo-3-fluoro-2-methylaniline | -10 | 1 hour | Completion confirmed by TLC. google.com |

| Cyclization | Intermediate from previous step | 110 | 3 hours | Reaction driven to completion at elevated temperature. google.com |

| Deprotection | 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone | Room Temperature | 12 hours | Slow reaction to remove protecting group. google.com |

Protecting Group Strategies in Complex Syntheses

In the synthesis of complex molecules containing the indazole scaffold, protecting groups are indispensable tools to ensure chemoselectivity. uchicago.edu The nitrogen atoms of the indazole ring, particularly N1 and N2, are nucleophilic and can interfere with reactions targeting other parts of the molecule. The choice of protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal. uchicago.edu

Common protecting groups for the indazole nitrogen include acyl groups and various sulfonyl derivatives. researchgate.netnih.gov For example, an acetyl group can be introduced and later removed under basic conditions, as seen in the synthesis of 5-bromo-4-fluoro-1H-indazole where 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone is deprotected using potassium carbonate in a methanol (B129727)/water mixture. google.com

Sulfonyl groups, such as tosyl (Ts) and 2-(trimethylsilyl)ethanesulfonyl (SES), are also widely used. orgsyn.org The SES group is particularly noteworthy for its robust nature, tolerating a broad range of reaction conditions, yet it can be removed under relatively mild, specific conditions, often using fluoride sources like tetrabutylammonium fluoride (TBAF). orgsyn.org

The selection of a protecting group strategy often involves considering an "orthogonal set" of protecting groups. This allows for the sequential removal of different protecting groups from a multifunctional molecule without affecting the others, enabling complex, multi-step transformations. uchicago.edu

The table below outlines some protecting groups relevant to indazole synthesis and their typical deprotection conditions.

| Protecting Group | Abbreviation | Common Deprotection Reagents | Key Characteristics |

| Acetyl | Ac | K₂CO₃, NaOH | Removed under basic conditions. google.com |

| tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Removed under acidic conditions. chim.it |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | Tetrabutylammonium fluoride (TBAF), CsF | Stable to many conditions, removed by fluoride. orgsyn.org |

| Tosyl | Ts | Strong acids or reducing agents | Robust group, requires harsh removal conditions. researchgate.net |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a paramount concern in the synthesis and functionalization of indazoles, as reactions can often occur at multiple positions on the heterocyclic ring system. The substitution pattern on the indazole ring, including the presence of fluorine atoms, can significantly influence the outcome of subsequent reactions.

Alkylation of the indazole nitrogen, for example, can lead to a mixture of N1 and N2 isomers. d-nb.info The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole core. d-nb.info For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a range of C3-substituted indazoles. d-nb.info Conversely, electron-withdrawing groups at the C7 position can direct the reaction towards the N2 position. d-nb.info

In the context of electrophilic substitution, such as nitration, the position of the incoming group is directed by the existing substituents. For 1H-indazole, nitration typically yields the 5-nitro derivative as the major product. researchgate.net

Stereoselectivity becomes important when introducing chiral centers into derivatives of this compound. While the core indazole is planar, the addition of substituted side chains can create stereocenters. For example, in the synthesis of carbohydrate-derived indoles, which shares some synthetic principles, the stereochemistry of the final product can be controlled by the choice of catalyst and reaction conditions. nih.gov In such cases, single diastereomers can be obtained through careful optimization. nih.gov

Research into the regioselective synthesis of N-alkyl-1H-indazoles has shown that starting from 2-halobenzonitriles and N-alkylhydrazines can provide a reliable route to the desired regioisomer. researchgate.net This involves the formation of an intermediate 1-alkyl-3-amino-1H-indazole, which then undergoes reductive deamination. researchgate.net

The following table provides examples of regioselective reactions in the context of indazole synthesis.

| Reaction Type | Substrate | Reagents/Conditions | Major Product | Reference |

| N-Alkylation | C3-substituted indazoles | NaH, THF, Alkyl bromide | >99% N1-alkylation for specific C3 groups | d-nb.info |

| N-Alkylation | C7-NO₂ or -CO₂Me indazoles | NaH, THF, Alkyl bromide | ≥96% N2-regioselectivity | d-nb.info |

| Nitration | 1H-Indazole | Strong acid | 5-Nitro-1H-indazole | researchgate.net |

| N1-Acylation | Indazoles | Electrochemical reduction, then acid anhydride | N1-acylated indazole | organic-chemistry.org |

| Difluoromethylation | 3-Iodoindazole | Chlorodifluoromethane, base, acetonitrile | N1-difluoromethyl-3-iodoindazole | researchgate.net |

Advanced Spectroscopic and Structural Characterization Studies of 3,5 Difluoro 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is indispensable for the comprehensive analysis of fluorinated indazoles. By examining various nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N, researchers can probe different aspects of the molecular framework, including tautomeric equilibria, the influence of substituents, and the specific positions of the fluorine atoms.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy provides crucial information about the aromatic protons in the indazole ring system. For fluorinated indazoles, the chemical shifts of the aromatic protons typically appear in the downfield region, confirming the aromatic character of the molecule. For instance, in 5,6-difluoro-1H-indazole, a related isomer, the aromatic proton signals are observed in the range of 7.2 to 8.5 parts per million (ppm).

The coupling constants (J-values) between protons and between protons and fluorine atoms (J-HF) are particularly informative. These couplings can help in assigning specific protons to their positions on the benzene (B151609) ring. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei. For example, in difluoro-3-methyl-1H-indazoles, complex multiplets often arise due to these H-F couplings. researchgate.net The analysis of these splitting patterns is essential for the unambiguous assignment of the proton signals.

Table 1: Representative ¹H NMR Data for Fluorinated Indazole Derivatives Note: Data for specific 3,5-difluoro-1H-indazole derivatives is limited in the provided sources. The table illustrates typical ranges and multiplicities observed in related difluorinated indazoles.

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|---|

| 4,6-difluoro-3-methyl-1H-indazole | DMSO-d₆ | H-5 | 7.15 | dt | J(H,F) = 10.5, J(H,H) = 1.8 |

| 4,6-difluoro-3-methyl-1H-indazole | DMSO-d₆ | H-7 | 7.45 | dd | J(H,F) = 9.0, J(H,H) = 1.8 |

| 6,7-difluoro-3-methyl-1H-indazole | DMSO-d₆ | H-4 | 7.38 | t | J(H,F) = 9.4 |

Source: Data synthesized from findings on difluoro-3-methyl-1H-indazoles. researchgate.net

Carbon-13 (¹³C) NMR Analysis: Tautomerism and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for investigating the carbon skeleton and studying the tautomeric equilibrium in N-unsubstituted indazoles. cdnsciencepub.com The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of substituents, particularly the strongly electron-withdrawing fluorine atoms.

In difluorinated indazoles, the carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF), which are diagnostic for identifying the positions of fluorination. researchgate.netresearchgate.net The presence of fluorine substituents significantly influences the chemical shifts of other carbons in the ring. researchgate.net The study of ¹³C NMR chemical shifts allows for the determination of the predominant tautomeric form (1H- or 2H-indazole) in solution and in the solid state. cdnsciencepub.comresearchgate.net For example, analysis of ¹³C NMR data for 4,6- and 6,7-difluoro-3-methyl-1H-indazoles in DMSO-d₆ has provided detailed insights into the substituent effects on the carbon chemical shifts. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Difluoro-3-methyl-1H-indazole Derivatives in DMSO-d₆

| Carbon Position | 4,6-difluoro-3-methyl-1H-indazole | 6,7-difluoro-3-methyl-1H-indazole |

|---|---|---|

| C-3 | 141.6 | 143.1 |

| C-3a | 119.9 (dd, J=12.0, 3.5 Hz) | 124.9 (d, J=6.1 Hz) |

| C-4 | 151.7 (dd, J=243.2, 14.2 Hz) | 105.0 (dd, J=17.5, 4.6 Hz) |

| C-5 | 98.3 (t, J=26.9 Hz) | 111.4 (dd, J=18.0, 4.3 Hz) |

| C-6 | 158.9 (dd, J=243.2, 14.7 Hz) | 145.4 (dd, J=242.2, 14.2 Hz) |

| C-7 | 96.9 (dd, J=24.3, 5.1 Hz) | 141.4 (dd, J=246.5, 14.7 Hz) |

| C-7a | 139.6 (d, J=14.2 Hz) | 129.5 (s) |

Source: Adapted from experimental data for difluoro-3-methyl-1H-indazoles. researchgate.net

Fluorine-19 (¹⁹F) NMR Analysis: Environmental Sensitivity and Fluorine Position

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and direct method for characterizing fluorinated compounds like this compound. rsc.org The ¹⁹F chemical shifts are highly responsive to the electronic environment, making this technique ideal for confirming the position of fluorine atoms on the aromatic ring and for studying intermolecular interactions.

The spectra can reveal coupling between different fluorine atoms (JFF) as well as coupling to nearby protons (JHF). rsc.org For instance, studies on perfluorinated 1H-indazoles show that four-bond coupling constants (⁴JFF) can be larger than three-bond coupling constants (³JFF). rsc.org The analysis of these coupling patterns provides valuable structural information. In cases where fluorine atoms are diastereotopic, as in certain chiral indazole derivatives, they can exhibit distinct signals, providing insights into the molecule's stereochemistry. nih.gov

Nitrogen (¹⁴N and ¹⁵N) NMR for Tautomeric Discrimination

Nitrogen NMR, particularly ¹⁵N NMR due to its sharper signals compared to ¹⁴N, is a key tool for investigating the tautomerism of indazoles. researchgate.netresearchgate.net The chemical shifts of the nitrogen atoms are significantly different in the 1H- and 2H-tautomers, allowing for their unambiguous discrimination and quantification in solution. researchgate.net

By using techniques like Gradient Heteronuclear Multiple Bond Correlation (gHMBC), it is possible to correlate nitrogen signals with specific protons in the molecule, which helps in assigning the tautomeric structure. Theoretical calculations of ¹⁵N NMR chemical shifts often complement experimental data, aiding in the assignment and providing a deeper understanding of the electronic structure of each tautomer. researchgate.netcsic.es Studies on difluoro-3-methyl-1H-indazoles have successfully used ¹⁵N NMR to characterize the nitrogen environments within the pyrazole (B372694) ring. researchgate.net

Variable-Temperature NMR for Dynamic Equilibria

Variable-temperature (VT) NMR experiments are employed to study dynamic processes such as tautomerization and conformational exchange. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra, such as the broadening, coalescence, and sharpening of signals. csic.es

This information allows for the determination of the thermodynamic and kinetic parameters of the dynamic equilibrium. For example, if an indazole derivative exists as a mixture of two rapidly interconverting tautomers at room temperature, VT NMR can be used to "freeze out" the individual tautomers at low temperatures, allowing for their separate characterization. csic.es Conversely, at high temperatures, the rate of exchange may increase, leading to averaged signals. ox.ac.uk These studies are crucial for understanding the stability and reactivity of different tautomeric forms.

Solid-State NMR (CP/MAS) for Crystalline Forms

Solid-state NMR (ssNMR), most commonly using the Cross-Polarization Magic Angle Spinning (CP/MAS) technique, provides invaluable information about the structure of molecules in their crystalline state. bruker.comnih.gov This is particularly important for indazole derivatives, as the predominant tautomer in the solid state may differ from that in solution. cdnsciencepub.com

CP/MAS NMR can distinguish between different polymorphic forms and can identify the specific tautomer present in the crystal lattice. researchgate.netpreprints.org For example, ¹³C and ¹⁵N CP/MAS NMR have been used to establish the tautomeric structure of various indazoles and related heterocycles in the solid state. researchgate.netcdnsciencepub.com This technique is complementary to X-ray diffraction and is especially useful for analyzing materials that are not amenable to single-crystal X-ray analysis. google.com Comparing solid-state and solution NMR data reveals the influence of crystal packing forces and intermolecular interactions on the tautomeric equilibrium. csic.es

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound derivatives, providing critical information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of newly synthesized this compound derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a unique molecular formula.

Researchers routinely employ HRMS to validate the successful synthesis of target compounds. mdpi.commdpi.com For instance, after a synthetic procedure, the experimental mass-to-charge ratio (m/z) obtained from an HRMS experiment is compared against the calculated theoretical mass of the proposed structure. A close correlation between the experimental and theoretical mass confirms the molecular formula. acs.org In one study, the HRMS analysis of a synthesized chromeno[4,3-b]pyridine derivative showed a measured exact mass of m/z 458.0599, which was in complete agreement with the calculated mass for its molecular formula, C₂₄H₁₅ClN₄O₂S, thereby verifying its composition. acs.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. The structures of various target indazole derivatives have been successfully confirmed using HRMS analysis. researchgate.net

| Compound Type | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |

|---|---|---|---|---|

| Thiochromeno[4,3-b]pyridine Derivative | C₂₄H₁₅Cl₂N₃S | 447.0358 | 447.0359 | acs.org |

| 5,6-Difluoro-1H-indazole | C₇H₄F₂N₂ | 154.0346 | N/A (Principle described) | |

| Generic Indazole Derivatives | Structures confirmed by matching experimental HRMS data to calculated values. | mdpi.commdpi.comresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Regiochemistry

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This method is particularly useful for distinguishing between isomers and confirming the connectivity of atoms, which is crucial for establishing the regiochemistry of substituted indazoles.

The process involves selecting a specific precursor ion from an initial mass spectrum and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass spectrometer, producing an MS/MS spectrum. This fragmentation pattern serves as a structural fingerprint of the molecule. For complex molecules like indazole derivatives, MS/MS can help identify characteristic losses, such as the cleavage of side chains or the opening of the heterocyclic ring system. High-resolution tandem mass spectrometry (HR-MS/MS) combines the high accuracy of HRMS with fragmentation analysis, enabling detailed structural elucidation of novel psychoactive substances that contain an indazole core. researchgate.net This approach is indispensable in distinguishing between regioisomers where different positions on the indazole ring are substituted, as the fragmentation patterns will differ based on the substitution site. While general LC/MS/MS methods are used to analyze drug metabolites, the core principle of using fragmentation to identify structural components is the same. tandfonline.comnih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biointerfaceresearch.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. These frequencies are characteristic of the bond type and its chemical environment.

For this compound derivatives, IR spectroscopy can confirm the presence of key functional groups. The N-H stretching vibration of the indazole ring typically appears as a distinct band in the region of 3100-3500 cm⁻¹. scispace.comlibretexts.org Other important absorptions include those for aromatic C-H bonds, the C=N bond within the pyrazole ring, and C-F bonds. scispace.com The presence and position of these bands provide direct evidence for the core indazole structure and its substituents. For example, the FT-IR spectrum of the related compound 3-iodo-1H-indazole shows characteristic peaks at 3153 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch), and 1319 cm⁻¹ (C-N stretch). scispace.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Indazole N-H | Stretching | 3100 - 3500 | scispace.comlibretexts.org |

| Pyridine/Pyrazole C=N | Stretching | ~1590 - 1620 | acs.orgscispace.com |

| Amine N-H | Stretching | 3300 - 3500 (sharp) | libretexts.org |

| Aromatic C-H | Stretching | 3000 - 3100 | libretexts.org |

| Alkane C-H | Stretching | 2850 - 2960 | libretexts.org |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single Crystal X-ray Diffraction is the gold standard for determining the precise molecular structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing the exact position of each atom.

For derivatives of this compound, this technique confirms the molecular geometry and provides invaluable insight into non-covalent intermolecular interactions such as hydrogen bonding and π-π stacking. optibrium.com These interactions dictate how molecules pack in the crystal lattice. Studies on fluorinated indazoles have shown that they can form unique supramolecular structures. rsc.org For example, depending on the length of a perfluoroalkyl chain substituent, these compounds can organize into dimers or helical catemers. rsc.org X-ray analysis of N-substituted indazole-5-carboxamides has been used to confirm the 1H-indazole tautomeric form and to understand the specific inter- and intramolecular interactions within the crystal unit. optibrium.com Similarly, studies on 4,6-difluoro-1H,2H-indazolin-3-one have revealed neutral dimers linked by two hydrogen bonds, demonstrating a very fast intermolecular double proton transfer in the solid state. researchgate.net

| Compound Type | Key Finding | Observed Interactions/Structures | Reference |

|---|---|---|---|

| Perfluorinated 1H-indazoles | Supramolecular structure depends on substituent chain length. | Dimers, Helices (Catemers) | rsc.org |

| N-substituted indazole-5-carboxamides | Confirmation of 1H-tautomer and molecular conformation. | Intra- and intermolecular H-bonding | optibrium.com |

| 4,6-difluoro-1H,2H-indazolin-3-one | Formation of a neutral dimer. | Intermolecular double proton transfer via H-bonds | researchgate.net |

Powder X-ray Diffraction (PXRD) for Crystalline Forms

Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline properties of a material. Instead of a single crystal, a fine powder of the compound is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a fingerprint of the crystalline phase, or polymorph, of the material. libretexts.org

This technique is crucial for identifying different crystalline forms (polymorphs) and for distinguishing between crystalline and amorphous solids. Polymorphs can have different physical properties, such as solubility and stability, which are critical in pharmaceutical development. For a derivative, N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, PXRD was used to characterize multiple solid forms, including three distinct crystalline forms (Form 1, Form 2, and Form 3) and an amorphous form. google.comgoogle.com Each crystalline form exhibits a unique PXRD pattern with characteristic peaks at specific 2θ angles. google.comgoogle.com This allows for the reliable identification and quality control of the desired solid form.

| Crystalline Form | Characteristic 2θ Peaks [°] | Reference |

|---|---|---|

| Form 1 | 7.1, 8.4, 10.5, 13.8, 14.5, 16.8, 17.0, 17.4, 19.3, 20.7, 21.3, 22.5, 23.5, 24.5, 25.6 | google.com |

| Form 2 | 7.5, 9.1, 11.2, 12.0, 12.8, 15.1, 15.6, 16.5, 18.2, 19.5, 20.2, 21.1, 22.1, 23.0, 24.2, 25.1, 26.1 | google.com |

| Form 3 | 6.5, 7.8, 9.8, 11.8, 13.1, 14.2, 16.0, 16.3, 17.5, 18.7, 19.7, 20.2, 21.7, 22.3, 23.7, 24.8, 26.3 | google.com |

Studies on Proton Transfer in the Solid State

Comprehensive searches of scientific literature and chemical databases did not yield specific research findings on solid-state proton transfer exclusively for This compound or its immediate derivatives. The available body of research focuses on other isomers of difluoro-1H-indazole, providing insights into the phenomena of proton transfer in this class of compounds, but without direct data on the 3,5-difluoro substituted variant.

Notably, detailed studies have been conducted on related compounds, such as the derivatives of 4,6-difluoro-1H-indazole. Research on a neutral dimer, formed by 4,6-difluoro-1H,2H-indazolin-3-one and 3-hydroxy-4,6-difluoro-1H-indazole, has demonstrated the occurrence of a very fast intermolecular double proton transfer in the solid state (ISSPT). Current time information in Bangalore, IN.rsc.orgresearchgate.netresearchgate.net This phenomenon was extensively characterized using a combination of advanced analytical techniques.

The investigation into the 4,6-difluoro-1H-indazole derivative dimer utilized methods crucial for understanding solid-state dynamics:

X-ray Crystallography : This technique was used to determine the precise three-dimensional structure of the co-crystal, revealing that the two different tautomers are linked by two hydrogen bonds. Current time information in Bangalore, IN.researchgate.net

Solid-State NMR (ssNMR) Spectroscopy : 13C and 15N Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy confirmed the presence of the tautomeric forms and provided evidence for the rapid proton exchange occurring in the crystal. rsc.orgresearchgate.net Even at low temperatures (173 K), the proton transfer was too fast to be slowed on the NMR timescale, indicating a very low energy barrier for the process. nih.gov

Density Functional Theory (DFT) Calculations : Theoretical calculations, specifically at the B3LYP/6-311++G(d,p) level, were employed to model the proton transfer process. Current time information in Bangalore, IN.researchgate.net These calculations supported the experimental observations and were used to estimate the energy barrier of the double proton transfer. researchgate.netnih.gov

For the dimer of the 4,6-difluoro-1H-indazole derivative, the research estimated a low energy barrier of approximately 20 kJ mol−1 for the degenerate double proton transfer. Current time information in Bangalore, IN.nih.gov This low barrier accounts for the rapid exchange observed experimentally. The study highlights that the co-crystallization of two different functional tautomers (in this case, an oxo/hydroxy pair) that can form a stable, hydrogen-bonded cyclic dimer is a key prerequisite for such a fast proton transfer event to occur. researchgate.netnih.gov

While these findings on the 4,6-difluoro isomer are significant for the broader understanding of proton transfer in fluorinated indazoles, it is crucial to note that the specific electronic and steric effects of fluorine atoms at the 3- and 5-positions could lead to different solid-state packing, hydrogen bond geometries, and proton transfer energetics. Without dedicated experimental or theoretical studies on this compound, its behavior regarding solid-state proton transfer remains uncharacterized.

Theoretical and Computational Investigations of 3,5 Difluoro 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic nature of a compound from a theoretical standpoint.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For 3,5-Difluoro-1H-indazole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms (geometry optimization).

This process would yield key geometric parameters. A data table would typically be generated to present these findings.

Table 4.1.1.1: Calculated Geometric Parameters for this compound (Illustrative) (Note: The following table is for illustrative purposes only, as no published data exists.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C3-F | Data not available | ||

| C5-F | Data not available | ||

| N1-N2 | Data not available | ||

| C4-C5-C6 | Data not available | ||

| F-C3-N2 | Data not available |

Furthermore, DFT calculations would provide insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. Atomic charges, such as Mulliken charges, would also be calculated to understand the partial charges on each atom.

Table 4.1.1.2: Calculated Electronic Properties for this compound (Illustrative) (Note: The following table is for illustrative purposes only, as no published data exists.)

| Property | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

Ab Initio Methods for Structural and Electrostatic Property Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a higher level of theory for calculating structural and electrostatic properties. These methods would be used to refine the geometry obtained from DFT and to provide more accurate predictions of properties like the dipole moment and the electrostatic potential, which are crucial for understanding intermolecular interactions. While computationally more intensive than DFT, they are valuable for validating DFT results.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results.

Calculation of NMR Chemical Shifts (e.g., GIAO, GIPAW methods)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. For this compound, GIAO calculations would predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These theoretical values, when compared to experimental spectra, are essential for the definitive assignment of signals to specific nuclei within the molecule.

Table 4.2.1: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) (Note: The following table is for illustrative purposes only, as no published data exists.)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| H1 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| F (at C3) | Data not available |

Prediction of Vibrational Frequencies

Theoretical vibrational analysis based on DFT calculations is used to predict the infrared (IR) and Raman spectra of a molecule. The calculation yields the vibrational frequencies and their corresponding intensities. These predicted frequencies, often scaled by an empirical factor to better match experimental data, help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C-F stretching, N-H stretching, and ring deformation modes.

Tautomerism and Conformational Analysis

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. Computational chemistry is a powerful tool to investigate the relative stability of these forms. By calculating the total electronic energy of each tautomer of this compound, researchers could determine which form is thermodynamically more stable. The energy difference between the tautomers would indicate the position of the tautomeric equilibrium. Such studies often consider the effects of different solvents using models like the Polarizable Continuum Model (PCM). Conformational analysis would also be performed to identify the most stable spatial arrangement (conformer) of the molecule.

Energetic Stability of 1H- and 2H-Tautomers

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. This annular tautomerism is a critical factor influencing the molecule's interaction with biological targets and its physicochemical properties.

Theoretical calculations consistently show that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-form. This preference is attributed to the greater aromaticity of the benzenoid structure of 1H-indazole compared to the quinoid-like structure of 2H-indazole. Various computational methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to quantify this energy difference. For unsubstituted indazole, the 1H tautomer is favored by approximately 2-5 kcal/mol.

While specific computational studies exclusively on this compound are not extensively documented in publicly accessible literature, the principles derived from studies on parent indazole and other substituted analogs are applicable. The introduction of electron-withdrawing fluorine atoms at the C3 and C5 positions is expected to influence the electronic distribution and relative energies of the tautomers, though the 1H form is generally presumed to remain the more stable isomer.

Table 1: Calculated Relative Energies for Unsubstituted Indazole Tautomers This table presents representative data for the parent indazole molecule to illustrate the typical energetic preference.

| Computational Method | Energy Difference (1H vs. 2H) | Reference |

|---|---|---|

| MP2/cc-pVTZ | 3.25 kcal/mol (13.6 kJ/mol) | innovareacademics.in |

| B3LYP/6-31G* | 5.11 kcal/mol (21.4 kJ/mol) | innovareacademics.in |

| G2 | 4.85 kcal/mol (20.3 kJ/mol) | innovareacademics.in |

Computational Modeling of Tautomeric Equilibria

Computational models are crucial for understanding the dynamic equilibrium between tautomers in different environments (gas phase vs. solvent). DFT calculations are a common tool for optimizing the ground state geometries of different tautomers and calculating their vibrational and NMR spectra, which can then be correlated with experimental data. researchgate.net

The equilibrium can be shifted by substituents on the indazole ring. Although in most cases the 1H-tautomer is the most stable, computational analyses have found that certain substitution patterns can stabilize the 2H-tautomer. innovareacademics.in The inclusion of solvent effects in computational models, often using a Polarizable Continuum Model (PCM), is essential for accurately predicting tautomeric populations in solution, as solvent polarity can influence the relative stability of the tautomers.

Molecular Modeling and Dynamics Simulations

To understand how this compound or its derivatives might function as biologically active agents, researchers employ a suite of molecular modeling techniques. These methods simulate the interaction between the ligand (the indazole derivative) and its potential protein target.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

In a study on 1H-indazole analogs as anti-inflammatory agents, a derivative containing a difluorophenyl group was docked into the active site of the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The docking results revealed a high binding affinity, with a calculated binding energy of -9.11 kcal/mol. innovareacademics.inresearchgate.net The analysis showed that the compound formed crucial hydrogen bonds and π-alkyl interactions with key amino acid residues like Arg120, Tyr355, and Ala527 within the COX-2 active site, explaining the structural basis for its potent inhibition. innovareacademics.in

Molecular Dynamics (MD) Simulations for Ligand Stability in Binding Pockets

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations track the movements of every atom in the system, providing insights into the stability of the ligand's binding pose and the conformational changes in both the ligand and the protein.

For the difluorophenyl-containing indazole analog targeting COX-2, MD simulations were performed to validate the stability of the docked complex. researchgate.net The results, analyzed through metrics like the Root Mean Square Deviation (RMSD), indicated that the ligand remained stably bound within the enzyme's active site throughout the simulation period. innovareacademics.inresearchgate.net Such simulations are critical for confirming that the interactions predicted by docking are maintained in a dynamic, more realistic environment. researchgate.netacs.org

Free Energy Calculations (e.g., MM-GBSA) for Binding Affinity

To obtain a more quantitative estimate of binding affinity, post-processing methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) are applied to the snapshots from an MD trajectory. peng-lab.orgnih.gov This method calculates the binding free energy of a ligand to a protein, which is often more accurate than the scoring functions used in molecular docking. peng-lab.org

In the computational study of 1H-indazole analogs, MM-GBSA analysis was used to calculate the binding free energies for the complexes. researchgate.net The compound featuring the difluorophenyl group demonstrated a substantial binding affinity for its target, corroborating the docking results and supporting its potential as a potent inhibitor. researchgate.net These free energy calculations allow for the ranking of different potential ligands and provide a theoretical basis for their experimentally observed activities. nih.gov

Table 2: Representative Binding Free Energy Components from an MM-GBSA Study of an Indazole Analog This table illustrates the types of energy contributions calculated in a typical MM-GBSA analysis, based on findings for a difluorophenyl-containing indazole derivative.

| Energy Component | Calculated Value (kcal/mol) | Description |

|---|---|---|

| ΔG Bind | -75.68 | Overall binding free energy. |

| ΔG Bind van der Waals | -45.21 | Contribution from van der Waals forces. |

| ΔG Bind Lipo | -48.33 | Contribution from lipophilic (hydrophobic) interactions. |

| ΔG Bind Solv GB | +31.87 | Energy cost of desolvation (Generalized Born model). |

| ΔG Bind H-bond | -2.15 | Contribution from hydrogen bonding. |

Data adapted from a study on a difluorophenyl-containing indazole analog (BDF) complexed with the 3NT1 protein. researchgate.net

Structure-Activity Relationship (SAR) via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects, guiding the design of more potent and selective compounds. oncodesign-services.comlongdom.org Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this process. jocpr.comnih.gov

By building mathematical models that correlate structural features (descriptors) with biological activity, QSAR can predict the potency of new, unsynthesized molecules. jocpr.com For fluorinated indazoles, computational SAR studies have highlighted the critical role of the fluorine atoms' position and number. For instance, in a series of 3,5-disubstituted indazole derivatives, a compound with a 3,5-difluoro substituent on an attached phenyl ring demonstrated superior antitumor activity, underscoring the importance of this specific substitution pattern. The introduction of fluorine can influence factors such as binding interactions, metabolic stability, and cell permeability. Computational tools like pharmacophore modeling can identify the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity, providing a blueprint for the design of new analogs. oncodesign-services.com

Pharmacophore Modeling and Identification

Pharmacophore modeling is a fundamental computational technique in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.comarxiv.org These models serve as 3D queries for virtual screening of compound libraries to find new, structurally diverse molecules with potential biological activity. computabio.com A pharmacophore model for this compound would be constructed by identifying its key chemical features that could participate in intermolecular interactions within a target's binding site.

The primary pharmacophoric features of the this compound scaffold can be hypothesized based on its structure. The indazole ring system itself provides a rigid framework containing both hydrogen bond donors and acceptors, as well as an aromatic surface capable of pi-stacking or hydrophobic interactions. The fluorine atoms at the 3 and 5 positions introduce strong electronic perturbations and potential for specific interactions.

Key hypothetical pharmacophoric features include:

Hydrogen Bond Donor (HBD): The N1-H of the pyrazole ring is a crucial hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The N2 atom of the pyrazole ring acts as a hydrogen bond acceptor. The fluorine atoms can also act as weak hydrogen bond acceptors.

Aromatic Ring (AR): The bicyclic indazole system provides a hydrophobic and aromatic surface for potential π-π stacking or hydrophobic interactions with aromatic residues in a binding pocket.

Hydrophobic/Lipophilic Feature (HY): The difluorinated benzene (B151609) ring contributes to the lipophilicity of the molecule. The fluorine atoms themselves enhance local lipophilicity.

These features can be mapped onto the 3D structure of the molecule to generate a pharmacophore hypothesis. This hypothesis can then be used to design new molecules or search databases for compounds that match these spatial and electronic requirements, thereby having a higher probability of binding to the same target.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Pharmacophoric Feature | Location on this compound | Potential Interaction |

| Hydrogen Bond Donor (HBD) | N1-H of the pyrazole moiety | Donating a hydrogen to an acceptor group (e.g., carbonyl oxygen) on a protein. |

| Hydrogen Bond Acceptor (HBA) | N2 of the pyrazole moiety | Accepting a hydrogen from a donor group (e.g., amide N-H) on a protein. |

| Aromatic Ring (AR) | Fused benzene and pyrazole rings | π-π stacking with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. |

| Hydrophobic Feature (HY) | The entire bicyclic core | Van der Waals interactions within a hydrophobic pocket of a target protein. |

| Halogen Bond Acceptor | C3-F and C5-F | Potential for weak hydrogen bonding or halogen bonding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity. growingscience.comresearchgate.net

Key descriptors that would be relevant in a QSAR study of this compound analogs include:

Electronic Descriptors: These describe the distribution of electrons in the molecule. Examples include the Hammett constant (σ) for the fluorine substituents, dipole moment, and atomic charges. The high electronegativity of fluorine would lead to a significant partial negative charge on the fluorine atoms and a corresponding positive charge on the attached carbon atoms.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP) is the most common hydrophobic descriptor. The addition of fluorine atoms generally increases the lipophilicity of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR model for a series of indazole derivatives including the 3,5-difluoro analog would aim to correlate these descriptors with a measured biological activity (e.g., IC50 value). The resulting equation could reveal, for instance, that increased electron-withdrawing character at the 5-position and a specific range of lipophilicity are beneficial for activity.

Table 2: Selected Physicochemical Descriptors for this compound in a Hypothetical QSAR Study

| Descriptor Type | Descriptor Name | Description | Influence of 3,5-Difluoro Substitution |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing effect of a substituent on an aromatic ring. | Fluorine is strongly electron-withdrawing, increasing the σ value at positions 3 and 5. |

| Electronic | pKa | The acid dissociation constant of the N1-H proton. | The electron-withdrawing fluorine atoms lower the pKa, making the N1-H more acidic. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | The two fluorine atoms increase the overall lipophilicity of the molecule compared to the parent indazole. |

| Steric | Molar Volume | The volume occupied by one mole of the substance. | Minimal increase compared to hydrogen, as fluorine has a similar van der Waals radius. |

| Topological | Wiener Index | A distance-based topological index that reflects the branching of the molecular graph. | Changes in the index would reflect the addition of the two fluorine atoms to the parent structure. |

Bioisosteric and Conformational Similarity Principles in Design

The 3,5-difluoro substitution pattern on the 1H-indazole core can be analyzed from a bioisosteric perspective. Fluorine itself is often considered a bioisostere of hydrogen due to its similar size. sci-hub.se However, its distinct electronic properties can lead to significant changes in biological activity. The replacement of hydrogen with fluorine can block metabolic oxidation at that position, thereby improving the metabolic stability and half-life of a drug candidate.

In the context of this compound, several bioisosteric considerations are relevant:

Fluorine as a Hydrogen Bioisostere: The substitution of hydrogens at positions 3 and 5 with fluorine maintains a similar steric profile while drastically altering the electronic environment. This can enhance binding affinity through favorable electrostatic or halogen bonding interactions. nih.gov

Difluorophenyl as a Bioisostere for Other Groups: The 3,5-difluorophenyl moiety can act as a bioisostere for other chemical groups. For example, it can mimic the properties of a carboxylate group in some contexts by acting as a lipophilic hydrogen bond acceptor.

Conformationally, the introduction of fluorine atoms can influence the preferred geometry of the molecule and its interactions with a target. The strong C-F bond and the electronegativity of fluorine can affect the planarity of the ring system and influence the rotational barriers of any substituents attached to the indazole core. These subtle conformational changes can have a significant impact on the molecule's ability to fit into a binding pocket and adopt the optimal orientation for biological activity.

Table 3: Potential Bioisosteric Replacements in the Context of a this compound Scaffold

| Original Group/Atom | Potential Bioisostere | Rationale for Replacement | Expected Impact |

| Hydrogen (at other positions) | Fluorine, Chlorine, Methyl group | To probe steric and electronic requirements; block metabolism. | Altered lipophilicity, metabolic stability, and binding interactions. |

| Fluorine (at position 3 or 5) | Hydroxyl, Amino, Cyano group | To introduce different electronic properties and hydrogen bonding capabilities. | Significant change in polarity, solubility, and potential for new interactions. |

| Indazole N1-H | N-Methyl, N-Ethyl | To remove the hydrogen bond donor capability and increase lipophilicity. | Loss of a key interaction point; potential change in selectivity. |

| Benzene ring of Indazole | Pyridine, Thiophene ring | To create a "ring bioisostere" with altered electronic properties and solubility. | Modified ADME properties and potential for new vector interactions. |

Advanced Applications in Medicinal Chemistry Research

Target-Oriented Inhibitor Development

The dual inhibition of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) is a promising therapeutic strategy, particularly in non-small cell lung cancer (NSCLC), where both are recognized as driver genes. nih.gov The 5-(3,5-difluorobenzyl)-1H-indazole moiety has been identified as a key pharmacophore for dual ALK/ROS1 activity. nih.gov

In a study focused on developing dual-target 2-morpholinobenzamide derivatives, a compound designated as X4, which incorporates the 5-(3,5-difluorobenzyl)-1H-indazole scaffold, demonstrated significant inhibitory activity. nih.gov Compound X4 exhibited IC50 values of 0.512 µM against ALK and 0.766 µM against ROS1 kinases. nih.gov Furthermore, in cellular assays using the H2228 lung cancer cell line, which harbors an EML4-ALK fusion, X4 showed an IC50 value of 0.034 ± 0.002 µM. nih.gov Western blot analysis confirmed that X4 effectively suppresses the phosphorylation of ALK and its downstream signaling partner, ERK. nih.gov In a xenograft model using H2228 cells, X4 achieved a tumor inhibition rate of 54.71%, highlighting its potential in ALK/ROS1-driven cancers. nih.gov

Table 1: Inhibitory Activity of Compound X4

| Target | IC50 Value | Cell Line | IC50 Value (Cellular) |

|---|---|---|---|

| ALK Kinase | 0.512 µM | H2228 | 0.034 ± 0.002 µM |

| ROS1 Kinase | 0.766 µM |

The indazole core is a recognized pharmacophore in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of tyrosine kinases implicated in various cancers. nih.gov Research has led to the identification of indazole-containing fragments that inhibit FGFR1-3 with IC50 values ranging from 0.8 to 90 μM. nih.gov

While direct studies on 3,5-Difluoro-1H-indazole as an FGFR inhibitor are not extensively detailed in the provided context, the general applicability of the indazole scaffold is evident. For instance, a study on N-(1H-indazol-3-yl)benzamide derivatives identified compound 9u as a potent FGFR1 inhibitor with an IC50 of 3.3 nM. nih.gov Another compound, 9d , also showed excellent kinase inhibitory activity with an IC50 of 15.0 nM. nih.gov These findings underscore the potential of substituted indazoles in targeting FGFRs. It has been noted that a 3,5-substitution pattern around a phenyl ring attached to the 6-position of the indazole core can be detrimental to activity, suggesting steric limitations. nih.gov

Table 2: FGFR1 Inhibitory Activity of Indazole Derivatives

| Compound | IC50 (FGFR1 Kinase) | IC50 (Cellular) |

|---|---|---|

| 9u | 3.3 nM | 468.2 nM |

| 9d | 15.0 nM | 785.8 nM |

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a key target for therapeutic intervention. nih.govnih.gov Derivatives of 3-amino-1H-indazole have been synthesized and evaluated for their ability to inhibit this pathway. nih.gov

One such derivative, compound W24, demonstrated broad-spectrum antiproliferative activity against several cancer cell lines, with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Mechanistic studies revealed that W24 induces G2/M cell cycle arrest and apoptosis. nih.gov It also inhibits the migration and invasion of HGC-27 gastric cancer cells by downregulating proteins associated with the epithelial-mesenchymal transition (EMT). nih.gov These findings suggest that the 3-amino-1H-indazole scaffold can serve as a foundation for the development of novel PI3K/AKT/mTOR pathway inhibitors. nih.gov

Table 3: Antiproliferative Activity of Compound W24

| Cell Line | Cancer Type | IC50 Value |

|---|---|---|

| HT-29 | Colon | 0.43 - 3.88 µM (range across tested lines) |

| MCF-7 | Breast | " |

| A-549 | Lung | " |

| HepG2 | Liver | " |

| HGC-27 | Gastric | " |

The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML). tandfonline.comtandfonline.com The development of Bcr-Abl kinase inhibitors has revolutionized CML treatment. nih.gov The 3-aminoindazole scaffold has been successfully utilized to develop potent pan-BCR-ABL inhibitors, including those active against the T315I "gatekeeper" mutation, which confers resistance to many first- and second-generation inhibitors. tandfonline.comtandfonline.com

A diarylamide 3-aminoindazole derivative, AKE-72, has shown remarkable potency, with an IC50 value of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the T315I mutant. tandfonline.com AKE-72 also demonstrated potent inhibition of other clinically relevant Bcr-Abl mutants. tandfonline.com In another study, a series of Bcr-Abl inhibitors incorporating a 6-phenyl-1H-indazol-3-amine hinge binding moiety were developed. nih.gov Compound Y9 from this series potently inhibited wild-type Bcr-Abl and the T315I mutant with IC50 values of 0.043 μM and 0.17 μM, respectively. nih.gov

Table 4: Inhibitory Activity of Indazole-Based Bcr-Abl Inhibitors

| Compound | Bcr-Abl WT (IC50) | Bcr-Abl T315I (IC50) |

|---|---|---|

| AKE-72 | < 0.5 nM | 9 nM |

| Y9 | 0.043 µM | 0.17 µM |

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a target in cancer therapy. nih.govresearchgate.net The indazole scaffold has been central to the discovery of potent and selective PLK4 inhibitors. researchgate.netnih.gov

The compound CFI-400945, which features an indazole core, is a highly selective PLK4 inhibitor with an IC50 of 2.8 nM. nih.govhku.hk This compound deregulates centriole duplication, leading to mitotic defects and apoptosis in cancer cells. nih.gov Another series of inhibitors, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, also demonstrated potent PLK4 inhibition. researchgate.net An optimized compound from this series, CFI-400437 (a stereoisomer of which is CFI-400945), showed an IC50 of 0.6 nM and exhibited antitumor activity in xenograft models. researchgate.netnih.gov

Table 5: Inhibitory Activity of Indazole-Based PLK4 Inhibitors

| Compound | PLK4 (IC50) |

|---|---|

| CFI-400945 | 2.8 nM |

| CFI-400437 | 0.6 nM |

Enzyme Inhibition Beyond Kinases

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumor cells. nih.gov It catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway, leading to a localized depletion of tryptophan and the accumulation of immunosuppressive metabolites. nih.gov Consequently, the inhibition of IDO1 is a highly pursued strategy in cancer immunotherapy. The 1H-indazole scaffold has been identified as a novel and promising pharmacophore for the development of potent IDO1 inhibitors. nih.gov

While the broader class of indazole derivatives has shown promise, specific and detailed research on the IDO1 inhibitory activity of compounds featuring the this compound core is not yet prominent in the available scientific literature. Structure-activity relationship studies of other substituted indazoles have indicated that the nature and position of substituents on the indazole ring are crucial for potent IDO1 inhibition. nih.gov These studies pave the way for future investigations into how the specific electronic and steric properties of the 3,5-difluoro substitution pattern might influence binding to the active site of IDO1 and contribute to the development of novel and effective cancer immunotherapies.

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it plays a key role in the production of prostaglandins (B1171923) that mediate pain, inflammation, and tumor growth. The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory and cancer research. The indazole scaffold has been explored for the design of such selective inhibitors.

While comprehensive studies specifically detailing the COX-2 inhibitory activity of this compound derivatives are limited, the broader class of (aza)indazole compounds has been investigated for this purpose. Research into this class has led to the development of derivatives with high affinity and selectivity for the COX-2 enzyme. Structural modifications on the indazole scaffold have been shown to yield compounds with effective COX-2 inhibitory activity in the sub-micromolar range. This foundational research suggests that the unique properties of the this compound core could be leveraged to design novel and potent selective COX-2 inhibitors, although specific data to this effect is not yet available.

Receptor Modulation

The CC-chemokine receptor 4 (CCR4) is a G protein-coupled receptor that is primarily expressed on Th2 lymphocytes and is implicated in the pathogenesis of allergic inflammatory diseases such as asthma. Allosteric antagonists of CCR4 offer a promising therapeutic approach by modulating receptor function without directly competing with the natural chemokine ligands. A series of indazole arylsulfonamides has been synthesized and evaluated as human CCR4 antagonists that bind to an intracellular allosteric site. nih.gov

Within this series, a derivative incorporating a fluorinated indazole core, synthesized from 3,5-difluoroanisole (B31663), has been investigated. The synthetic route involved the conversion of 3,5-difluoroanisole to a 6-fluoro-4-methoxy-1H-indazol-3-amine intermediate, which was then further elaborated. While direct data for a this compound derivative is not provided, the activity of a closely related 6-fluoro analog highlights the tolerance for fluorine substitution on the indazole ring in achieving potent CCR4 antagonism. The exploration of this chemical space demonstrates the utility of fluorinated indazoles in developing allosteric modulators for this important therapeutic target.

The calcium-release activated calcium (CRAC) channel is a highly selective ion channel that plays a crucial role in the activation and function of immune cells, such as mast cells and T cells. nih.govnih.gov Dysregulation of CRAC channel activity is associated with various inflammatory and autoimmune disorders, making it an attractive target for therapeutic intervention. nih.gov Indazole-3-carboxamides have been identified as a novel class of potent CRAC channel blockers. nih.govnih.gov

In a structure-activity relationship study of indazole-3-carboxamides, a derivative featuring a 3,5-difluoro-4-pyridyl group attached to the amide nitrogen was synthesized and evaluated for its ability to block calcium influx. nih.gov While this specific compound demonstrated only weak activity, its inclusion in the study underscores the exploration of fluorinated aromatic substituents in the design of CRAC channel inhibitors.

| Compound ID | Structure | Target | Activity |

| 12g | N-(3,5-difluoro-4-pyridyl)-1H-indazole-3-carboxamide | CRAC Channel | 46% inhibition of Ca2+ influx at 30 µM. nih.gov |

Elucidation of Molecular Mechanisms of Action

The therapeutic potential of compounds derived from this compound is rooted in their ability to interact with and modulate critical cellular processes. Research into these mechanisms has unveiled specific pathways and proteins that are targeted, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Impact on Cellular Signaling Pathways

Derivatives incorporating the this compound moiety have demonstrated the ability to interfere with key cellular signaling pathways that are often dysregulated in cancer. For instance, a compound identified as X4, which features a 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore, has been shown to be an effective dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Tyrosine Protein Kinase (ROS1). nih.gov Western blot analysis confirmed that this compound effectively suppresses the phosphorylation of ALK (p-ALK) and a downstream effector, Extracellular Signal-Regulated Kinase (p-ERK), thereby inhibiting the signaling cascade that promotes tumor cell growth and survival. nih.gov Furthermore, other indazole derivatives have been found to potentially inhibit the p53/MDM2 pathway, a critical axis in controlling cell fate. nih.gov

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which this compound derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, and causing a halt in the cell division cycle. science.gov Studies have shown that compounds containing the 5-(3,5-difluorobenzyl)-1H-indazole structure can induce apoptosis in a dose-dependent manner in non-small cell lung cancer (NSCLC) cell lines. nih.gov

The induction of cell cycle arrest is another critical antitumor strategy. taylorandfrancis.com Depending on the specific derivative and cell type, this arrest can occur at different phases of the cell cycle. For example, various anticancer agents have been shown to cause cell cycle arrest at the G2/M phase or the S phase, preventing the cell from progressing through division and ultimately leading to cell death. frontiersin.orgmdpi.com Indazole derivatives have been confirmed to trigger both apoptosis and cell cycle arrest, highlighting a multi-pronged approach to inhibiting cancer cell proliferation. nih.gov

Modulation of Key Regulatory Proteins (e.g., Bcl-2, p53/MDM2)